Egfr/her2/TS-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr/her2/TS-IN-2 is a compound that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). These receptors are part of the protein tyrosine kinase family and play a crucial role in cell proliferation, survival, and differentiation. Malfunction of these receptors is often associated with various cancers, particularly breast cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/her2/TS-IN-2 involves multiple steps, including the formation of heterocyclic cores. These steps typically require specific reaction conditions such as controlled temperature, pH, and the use of catalysts . The exact synthetic route can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure consistency and efficiency. The use of automated systems and reactors is common to maintain precise control over the reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr/her2/TS-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Egfr/her2/TS-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Helps in understanding cell signaling pathways and receptor interactions.
Medicine: Investigated for its potential in cancer therapy, particularly in targeting breast cancer cells that overexpress EGFR and HER2.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Egfr/her2/TS-IN-2 exerts its effects by inhibiting the tyrosine kinase activity of EGFR and HER2. This inhibition blocks downstream signaling pathways that are crucial for cell proliferation and survival. The compound binds to the kinase domain of the receptors, preventing their activation and subsequent signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lapatinib: Another dual EGFR and HER2 inhibitor used in cancer therapy.
Neratinib: Known for its potent activity against HER2-mutant and EGFR-mutant cells.
Tucatinib: Effective in HER2-amplified breast cancer models.
Uniqueness
Egfr/her2/TS-IN-2 is unique due to its specific targeting of both EGFR and HER2, making it a potent inhibitor of these receptors. Its ability to inhibit thymidylate synthase (TS) further enhances its therapeutic potential, particularly in overcoming resistance to other EGFR and HER2 inhibitors .
Eigenschaften
Molekularformel |
C26H21N7OS2 |
---|---|
Molekulargewicht |
511.6 g/mol |
IUPAC-Name |
2-[5-cyano-4-(3,5-dimethylpyrazol-1-yl)-6-phenylpyrimidin-2-yl]sulfanyl-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C26H21N7OS2/c1-15-9-10-20-21(11-15)36-26(28-20)29-22(34)14-35-25-30-23(18-7-5-4-6-8-18)19(13-27)24(31-25)33-17(3)12-16(2)32-33/h4-12H,14H2,1-3H3,(H,28,29,34) |
InChI-Schlüssel |
BXTQVBISDVMYCS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=N3)N4C(=CC(=N4)C)C)C#N)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.